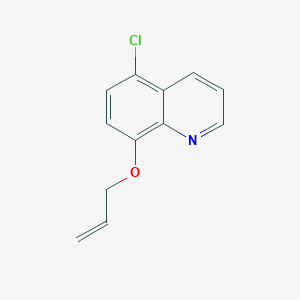

8-Allyloxy-5-chloroquinoline

Description

Contextualization of the Quinoline (B57606) Moiety in Heterocyclic Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. This fundamental structure is not only prevalent in nature, found in alkaloids like quinine, but has also been the subject of extensive synthetic modification to produce a wide array of pharmacologically active agents. rsc.org Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgsci-hub.se

Chemically, quinoline is a weak tertiary base. nih.gov Its aromatic system allows for various substitution reactions, enabling chemists to fine-tune its electronic and steric properties. The development of new synthetic methodologies to create diversely substituted quinolines remains an active area of research, driven by the quest for novel therapeutic agents and functional molecules. rsc.org

Overview of Substituted Quinoline Scaffolds in Academic Investigations

The strategic placement of different functional groups on the quinoline core is a fundamental approach in drug discovery and materials science. Substituents can dramatically influence a molecule's biological activity, solubility, metabolic stability, and other physicochemical properties. For instance, the introduction of a halogen, such as chlorine at the C-5 position, can alter the electron distribution of the aromatic system and potentially enhance binding interactions with biological targets.

Similarly, the substitution pattern on the benzene portion of the quinoline ring is crucial. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known chelating agent and a key component in compounds with neuroprotective, anticancer, and antimicrobial activities. nih.gov The derivatization of this hydroxyl group, for example, by forming an ether linkage, creates new chemical entities with distinct properties and potential applications. Academic investigations continuously explore how different substitution patterns on the quinoline scaffold lead to new biological functions, from inhibiting enzymes like metalloproteinases to acting as antiproliferative agents. google.comdurham.ac.uk

Research Significance and Potential Academic Trajectories for 8-Allyloxy-5-chloroquinoline

Synthesis and Characterization:

This compound is a synthetic derivative of the biologically relevant 5-chloro-8-hydroxyquinoline. Its preparation is achieved through a standard Williamson ether synthesis. In a typical procedure, the starting material, 5-chloroquinolin-8-ol, is treated with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). google.compitt.edu This reaction attaches the allyl group to the quinoline core via an ether linkage at the 8-position. The compound has been characterized as an off-white solid and identified using mass spectrometry, with a calculated molecular weight that matches experimental findings. google.compitt.edu

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10ClNO | google.com |

| Molecular Weight | 220.1 g/mol (calculated) | google.com |

| Physical State | Off-white solid | pitt.edu |

Potential Research Applications:

The academic significance of this compound lies primarily in its potential as an intermediate for more complex molecules and as a scaffold for medicinal chemistry exploration.

Precursor for Claisen Rearrangement: The presence of the allyloxy group makes this compound a prime candidate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. libretexts.org Subjecting 8-allyloxyquinolines to heat can induce a smolecule.comsmolecule.com-sigmatropic rearrangement, which would be expected to yield 7-allyl-5-chloro-8-hydroxyquinoline. libretexts.orgmasterorganicchemistry.com This transformation provides a synthetic route to a different, trisubstituted quinoline scaffold, opening up avenues for creating new libraries of compounds for biological screening.

Medicinal Chemistry Scaffold: The compound itself has been included in patents for the development of 8-hydroxyquinoline derivatives as potential modulators of metalloproteinases. google.com These enzymes are implicated in various disease states, including arthritis and cancer, suggesting a possible therapeutic trajectory for compounds derived from this scaffold. google.com Furthermore, structurally related chloroquinoline derivatives are investigated for their antimicrobial and anticancer properties, indicating that this compound could serve as a starting point for developing new agents in these areas. smolecule.com The allyl group also offers a site for further chemical modification, allowing for the synthesis of a diverse range of analogues.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

5-chloro-8-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h2-7H,1,8H2 |

InChI Key |

DALUKNQEAPQHFY-UHFFFAOYSA-N |

SMILES |

C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Canonical SMILES |

C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 8 Allyloxy 5 Chloroquinoline

Transformations Involving the Allyloxy Group

The allyloxy group, consisting of an allyl group attached to the quinoline (B57606) core via an ether linkage, provides two primary sites for chemical modification: the ether linkage itself and the terminal alkene.

Thermal Rearrangements (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful and well-studied nih.govnih.gov-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating. wikipedia.orgnrochemistry.com In the context of 8-allyloxy-5-chloroquinoline, which is an allyl aryl ether, the aromatic Claisen rearrangement can be induced thermally. This process typically involves the migration of the allyl group from the oxygen atom to an adjacent carbon atom on the aromatic ring. organic-chemistry.org

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. nrochemistry.comuchicago.edu For this compound, the allyl group is expected to migrate to the ortho position, which is the C7 position of the quinoline ring. If the ortho positions are blocked, the rearrangement can occur at the para position. organic-chemistry.org This rearrangement leads to the formation of a C-C bond and results in a phenol derivative, specifically a 7-allyl-5-chloroquinolin-8-ol. The reaction is driven by the formation of the thermodynamically more stable carbonyl group in the intermediate keto tautomer, which then rearomatizes to the phenol. wikipedia.org

Table 1: Claisen Rearrangement of this compound

| Reactant | Conditions | Product | Reaction Type |

| This compound | Heat | 7-Allyl-5-chloroquinolin-8-ol | Aromatic Claisen Rearrangement |

Functionalization Reactions of the Alkene Moiety

The terminal double bond of the allyloxy group is susceptible to a variety of functionalization reactions characteristic of alkenes. The allylic position (the CH2 group adjacent to the double bond) also exhibits enhanced reactivity. wikipedia.org

One of the most common reactions is ozonolysis , which involves the cleavage of the carbon-carbon double bond by ozone. wikipedia.orgorganic-chemistry.org Depending on the work-up conditions, ozonolysis can yield different products. A reductive work-up, typically using dimethyl sulfide or zinc, will produce an aldehyde, in this case, (5-chloroquinolin-8-yloxy)acetaldehyde. masterorganicchemistry.comyoutube.com An oxidative work-up, on the other hand, would lead to a carboxylic acid.

Other functionalization reactions include:

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond to form a dihaloalkane derivative.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield a haloalkane, typically following Markovnikov's rule.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Reactivity of the Chlorinated Quinoline Nucleus

The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the substituents. The chlorine atom at the C5 position and the allyloxy group at C8 significantly direct the outcomes of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinoline Core

Aryl halides, such as 5-chloroquinoline derivatives, can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.compressbooks.pub The quinoline nitrogen itself acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, especially at the 2- and 4-positions. However, the chlorine at C5 can also be displaced by strong nucleophiles under certain conditions.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). youtube.comyoutube.com The presence of electron-withdrawing groups helps to stabilize the negative charge of the intermediate. youtube.com A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates. d-nb.info

Table 2: Potential SNAr Reactions of this compound

| Nucleophile | Product (Hypothetical) |

| R-NH2 | 8-Allyloxy-5-(alkylamino)quinoline |

| R-O- | 8-Allyloxy-5-(alkoxy)quinoline |

| R-S- | 8-Allyloxy-5-(alkylthio)quinoline |

Electrophilic Aromatic Substitution Patterns

In quinoline, electrophilic aromatic substitution generally occurs on the benzene (B151609) ring (the carbocyclic ring) rather than the pyridine (B92270) ring, as the former is more electron-rich. quimicaorganica.org The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Substitutions typically favor positions 5 and 8. reddit.com This preference is due to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org

In this compound, the C8 position is already substituted. The allyloxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Theoretical studies on 8-hydroxyquinoline (B1678124), a related compound, suggest that electrophilic substitution can occur at various positions on the benzene ring. orientjchem.orgresearchgate.netsemanticscholar.org Given the directing effects of the existing substituents, electrophilic attack on this compound would likely be directed to the available positions on the benzene ring, with the precise location depending on the reaction conditions and the nature of the electrophile. Further chlorination of 5-chloroquinoline can lead to 5,8-dichloroquinoline, indicating that the C8 position is susceptible to electrophilic attack. pjsir.org

Metal-Catalyzed Cross-Coupling Reactions on the Quinoline Ring System

The chlorine atom at the C5 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. organic-chemistry.orgwikipedia.org this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C5 position. researchgate.netnih.gov The reaction generally requires a palladium catalyst (e.g., Pd(PPh3)4) and a base.

Heck Reaction: The Heck reaction, also palladium-catalyzed, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com this compound could react with various alkenes in the presence of a palladium catalyst and a base to form 5-alkenyl-8-allyloxyquinoline derivatives. nih.gov

Other Cross-Coupling Reactions: Other important cross-coupling reactions that could potentially be applied to this compound include:

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group at C5.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond by reacting with an amine.

Stille Coupling: Coupling with an organotin compound.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | 5-Aryl/vinyl-8-allyloxyquinoline |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-8-allyloxyquinoline |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-8-allyloxyquinoline |

| Buchwald-Hartwig | R2NH | Pd catalyst, Base | 5-Amino-8-allyloxyquinoline |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The incorporation of the this compound scaffold into MCRs allows for the efficient synthesis of novel derivatives with potential applications in various fields of chemical and medicinal research.

A notable example of a multi-component reaction utilizing a derivative of the this compound scaffold is the four-component synthesis of 2-styrylquinoline derivatives. In a study by V. P. R. K. K. Prasad and collaborators in 2022, 8-allyloxy-5-chloro-2-methylquinoline was employed as a key building block. This reaction proceeds by reacting 8-allyloxy-5-chloro-2-methylquinoline with a variety of aromatic aldehydes.

The reaction mechanism is initiated by the in-situ generation of an enamine from the reaction of a secondary amine, such as piperidine, with an active methylene compound, in this case, the 2-methyl group of the quinoline. This is followed by a Knoevenagel condensation with an aromatic aldehyde. The resulting intermediate then undergoes a Michael addition with another equivalent of the active methylene compound, followed by cyclization and subsequent aromatization to yield the final 2-styrylquinoline derivative. This efficient one-pot process allows for the introduction of diverse substituents on the styryl moiety, depending on the choice of the aromatic aldehyde.

The successful implementation of the this compound framework in this four-component reaction highlights its utility as a versatile scaffold for the generation of complex quinoline derivatives. The allyloxy and chloro substituents on the quinoline ring are retained throughout the reaction sequence, providing handles for further chemical modifications.

The following table summarizes the key features of this multi-component reaction, showcasing the diversity of aromatic aldehydes that can be employed and the corresponding yields of the 2-styrylquinoline products.

| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | 8 | 85 |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 8 | 88 |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 8 | 90 |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 8 | 92 |

| 2-Chlorobenzaldehyde | Piperidine | Ethanol | 8 | 82 |

This strategic use of multi-component reactions provides a direct and efficient pathway to novel and complex derivatives of this compound, underscoring the synthetic potential of this scaffold in combinatorial chemistry and drug discovery programs.

Structure Activity Relationship Sar and Design Principles Within Quinoline Chemistry Relevant to 8 Allyloxy 5 Chloroquinoline Analogs

General Principles of Quinoline-Based Structure-Activity Correlations in Medicinal Chemistry Research

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The quinoline core itself, being a weak tertiary base, can participate in various non-covalent interactions with biological targets. nih.gov The aromatic nature of the ring allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

Structure-activity relationship (SAR) studies of quinoline-based compounds have revealed that even minor structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles. For instance, the introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for effective drug-receptor interactions. This synthetic tractability has facilitated the development of a vast library of quinoline derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov

Positional and Substituent Effects on Quinoline Ring System Activity

The specific placement and chemical nature of substituents on the quinoline ring are paramount in determining the compound's biological profile.

Influence of Halogen Substituents (e.g., Chloro at Position 5)

The introduction of halogen atoms, such as chlorine, into the quinoline scaffold can significantly impact its biological activity. A chloro group at the 5-position, as seen in 8-Allyloxy-5-chloroquinoline, can influence the molecule's properties in several ways. Halogens are known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the quinoline ring, affecting its reactivity and potential for forming interactions with biological targets. In some cases, halogen substitution has been shown to enhance the therapeutic efficacy of quinoline-based drugs.

Contribution of Alkoxy and Allyloxy Groups to Molecular Recognition

Alkoxy groups, and specifically the allyloxy group at the 8-position of the quinoline ring, play a crucial role in molecular recognition and binding affinity. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the binding pocket of a target protein. The alkyl or allyl chain itself can engage in hydrophobic or van der Waals interactions, further stabilizing the ligand-receptor complex.

Role of the Quinoline Nitrogen Atom in Ligand Interactions

The nitrogen atom at position 1 of the quinoline ring is a key pharmacophoric feature, playing a pivotal role in ligand-receptor interactions. As a Lewis base, the quinoline nitrogen can readily accept a proton, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues in a protein's active site. researchgate.net This ability to act as a hydrogen bond acceptor is a common and critical interaction for many biologically active quinoline derivatives. namiki-s.co.jp The basicity of the nitrogen can be modulated by the electronic effects of other substituents on the ring, thereby fine-tuning its interaction strength. Molecular modeling and quantum mechanics calculations have been instrumental in elucidating the close contacts between the quinoline nitrogen and target receptors. benthamscience.com

Strategies for Rational Design of Quinoline Derivatives with Modulated Activities

The development of novel quinoline derivatives with enhanced activity and improved pharmacological profiles often relies on rational design strategies. These approaches leverage an understanding of SAR to guide the synthesis of new analogs.

One common strategy is bioisosteric replacement , where a functional group in a lead compound is replaced with another group that has similar steric and electronic properties. This can lead to improvements in potency, selectivity, or metabolic stability. For example, replacing a methoxy (B1213986) group with a halogen or a trifluoromethyl group can alter the electronic and lipophilic character of the molecule. nih.gov

Scaffold hopping is another powerful technique where the quinoline core is replaced by a different heterocyclic system that maintains the key pharmacophoric features necessary for biological activity. nih.govnih.gov This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved drug-like properties.

Structure-based drug design , which utilizes the three-dimensional structure of the target protein, allows for the rational design of ligands that can fit optimally into the binding site. This approach can guide the placement of substituents to maximize favorable interactions and minimize steric clashes.

Theoretical Aspects of Molecular Interactions in Quinoline Analogs

Computational chemistry plays a vital role in understanding the molecular interactions of quinoline analogs and in guiding the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify correlations between the physicochemical properties of a series of compounds and their biological activity.

Molecular docking simulations can predict the binding mode of a quinoline derivative within the active site of a target protein, providing insights into the key interactions that contribute to its affinity. These simulations can help to rationalize observed SAR data and to prioritize the synthesis of new analogs with predicted improved binding.

Quantum mechanics calculations can provide a more detailed understanding of the electronic properties of the quinoline ring and its substituents, as well as the nature of the non-covalent interactions between the ligand and the receptor. benthamscience.com These theoretical studies are invaluable for elucidating the fundamental principles that govern the biological activity of quinoline derivatives.

Utility of 8 Allyloxy 5 Chloroquinoline As a Synthetic Building Block

Intermediate in the Construction of Advanced Quinoline (B57606) Scaffolds

The primary role of 8-allyloxy-5-chloroquinoline as a synthetic intermediate is most prominently demonstrated through its participation in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.commasterorganicchemistry.comyoutube.com This pericyclic reaction involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the allyl group from the oxygen at the 8-position to the carbon at the 7-position of the quinoline ring. The thermal rearrangement of this compound leads to the formation of 7-allyl-5-chloro-8-hydroxyquinoline.

This transformation is crucial as it introduces an allyl group, a versatile functional handle, directly onto the quinoline core. The newly installed allyl group can undergo a variety of subsequent reactions, such as oxidation, reduction, or addition reactions, allowing for the elaboration of the quinoline scaffold. Furthermore, the unmasking of the hydroxyl group at the 8-position provides another site for functionalization. The resulting 7-allyl-5-chloro-8-hydroxyquinoline is, therefore, a more advanced and functionalized intermediate, primed for the construction of intricate molecular architectures.

Table 1: Representative Conditions for the Claisen Rearrangement of Aryl Allyl Ethers

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| 8-Allyloxyphenanthridine | N,N-Dimethylformamide | 200 (Microwave) | 0.5 | 7-Allyl-8-hydroxyphenanthridine |

This table presents analogous reaction conditions for the Claisen rearrangement of similar aryl allyl ethers, suggesting plausible conditions for the rearrangement of this compound.

Precursor for Novel Heterocyclic Compounds and Fused Systems

The utility of this compound extends to its role as a precursor for the synthesis of novel heterocyclic compounds and fused systems. Following the initial Claisen rearrangement to 7-allyl-5-chloro-8-hydroxyquinoline, the proximate allyl and hydroxyl groups can be engaged in cyclization reactions to construct new heterocyclic rings fused to the quinoline framework.

For instance, oxidative cyclization of 7-allyl-5-chloro-8-hydroxyquinoline can lead to the formation of furanoquinoline derivatives. Alternatively, acid-catalyzed cyclization can yield pyranoquinoline structures. These fused systems are of significant interest in medicinal chemistry due to their often-enhanced biological activities. The ability to generate such fused heterocyclic systems from a readily accessible precursor highlights the strategic importance of this compound in diversity-oriented synthesis.

Development of Quinoline-Based Hybrid Molecules

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a powerful strategy in drug discovery. This compound and its derivatives are valuable platforms for the development of such quinoline-based hybrid molecules.

The hydroxyl group of 7-allyl-5-chloro-8-hydroxyquinoline, formed after the Claisen rearrangement, serves as a convenient attachment point for other molecular fragments. nih.gov For example, it can be etherified or esterified with other biologically active molecules to create hybrid compounds with potentially synergistic or novel pharmacological profiles.

Furthermore, the allyl group itself can be functionalized to link to other molecules. For example, hydroboration-oxidation of the allyl group would yield a primary alcohol, which could then be used in ester or ether formation. The chloro substituent at the 5-position also offers a site for modification, typically through nucleophilic aromatic substitution, further expanding the possibilities for creating diverse hybrid molecules. The synthesis of a hybrid molecule between 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin has been reported, showcasing the utility of this quinoline scaffold in creating novel therapeutic agents. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-8-hydroxyquinoline |

| 7-Allyl-5-chloro-8-hydroxyquinoline |

| Ciprofloxacin |

| 8-Allyloxyphenanthridine |

| 7-Allyl-8-hydroxyphenanthridine |

| Allyl phenyl ether |

Emerging Research Frontiers and Challenges in 8 Allyloxy 5 Chloroquinoline Studies

Advancements in Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry has spurred the development of environmentally friendly methods for synthesizing quinoline (B57606) derivatives, which can be applied to the production of 8-Allyloxy-5-chloroquinoline. These protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising approach is the use of ultrasound irradiation . Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions in the synthesis of various quinoline derivatives. rsc.orgmdpi.comnih.gov For instance, the synthesis of hybrid quinoline-imidazole derivatives and quinoline acylhydrazones has been successfully achieved in shorter reaction times and with higher yields under ultrasound irradiation compared to conventional heating methods. rsc.orgmdpi.com A study on the synthesis of quinoline derivatives using SnCl2·2H2O as a precatalyst in water under ultrasound irradiation highlights the potential of this technique for greener synthesis. nih.govresearchgate.net

Mechanochemical synthesis , which involves reactions in the solid state with minimal or no solvent, is another emerging green technique. An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives, offering operational simplicity and mild reaction conditions. nih.gov This method could potentially be adapted for the synthesis of this compound, reducing reliance on volatile organic solvents.

Furthermore, the use of green solvents like water and ethanol, and recyclable catalysts, is gaining traction. tandfonline.com For example, modified Friedlander reactions catalyzed by copper sulphate in a water-ethanol mixture have been reported for the synthesis of substituted quinolines. tandfonline.com Metal-free synthesis protocols are also being explored to avoid the environmental impact of heavy metal catalysts. acs.orgmdpi.com

| Green Synthesis Approach | Key Advantages | Potential Application for this compound |

| Ultrasound Irradiation | Faster reaction rates, higher yields, reduced energy consumption. rsc.orgnih.gov | Synthesis of the quinoline core or introduction of the allyloxy group. |

| Mechanochemical Synthesis | Solvent-free, operational simplicity, mild conditions. nih.gov | Solid-state synthesis to minimize solvent waste. |

| Green Solvents/Catalysts | Reduced toxicity, recyclability, lower environmental impact. tandfonline.com | Utilizing water or ethanol as solvents and employing reusable or metal-free catalysts. |

Exploration of Unconventional Chemical Transformations for Functionalization

Beyond traditional synthetic methods, researchers are exploring unconventional chemical transformations to functionalize the this compound scaffold, opening avenues for creating novel derivatives with unique properties.

A significant area of advancement is the C-H functionalization of the quinoline ring. rsc.org This strategy allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials and thus improving atom economy. Transition-metal catalysis has been instrumental in achieving site-selective C-H functionalization at various positions of the quinoline ring, including distal positions that are traditionally difficult to access. nih.govacs.orgnih.gov

Photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of quinolines. nih.govacs.org This approach utilizes visible light to initiate chemical reactions, enabling transformations that are often challenging to achieve with conventional thermal methods. For instance, photoredox-catalyzed dearomative functionalization of quinolines has been reported, offering a novel way to create complex, three-dimensional structures. researchgate.net

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, continue to be refined for the functionalization of chloroquinolines. mdpi-res.comnih.govresearchgate.net These reactions are crucial for introducing aryl or other carbon-based substituents at the chlorine-bearing position of this compound, allowing for the synthesis of a diverse library of compounds. The development of more efficient and robust catalyst systems is an ongoing area of research.

| Unconventional Transformation | Description | Relevance to this compound |

| C-H Functionalization | Direct introduction of functional groups onto the quinoline core. rsc.org | Creating derivatives with modified properties by functionalizing various positions on the quinoline ring. |

| Photoredox Catalysis | Use of visible light to enable novel chemical transformations. nih.gov | Accessing unique functionalized derivatives under mild reaction conditions. |

| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds at the chloro-position. mdpi-res.com | Diversifying the structure by introducing a wide range of substituents at the C5 position. |

Synergistic Integration of Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis has become a powerful strategy in the study of quinoline derivatives. This synergistic approach allows for the rational design of new molecules, a deeper understanding of reaction mechanisms, and the prediction of molecular properties.

Density Functional Theory (DFT) calculations are widely used to elucidate the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. nih.govnih.govrsc.org For instance, DFT studies have been employed to understand the molecular geometry, HOMO-LUMO energy gaps, and other quantum chemical parameters of newly synthesized quinolines, providing insights into their stability and reactivity. nih.govmdpi.com Such calculations can guide the design of this compound derivatives with desired electronic and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool that is being used to predict the biological activity of quinoline derivatives. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can aid in the virtual screening and design of new compounds with enhanced potency. nih.govbiointerfaceresearch.com

The combination of in silico design and experimental validation accelerates the discovery of new functional molecules. For example, computational docking studies can predict the binding interactions of quinoline derivatives with biological targets, guiding the synthesis of more effective compounds. nih.govresearchgate.net This integrated approach is crucial for the development of novel drugs and chemical probes based on the this compound scaffold.

| Computational Method | Application in Quinoline Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. nih.govnih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and virtual screening of new derivatives. nih.govbiointerfaceresearch.com |

| Molecular Docking | Prediction of binding interactions with biological targets. nih.govresearchgate.net |

Development of Quinoline-Based Chemical Probes for Research Purposes

The inherent fluorescence and metal-chelating properties of the quinoline scaffold make it an excellent platform for the development of chemical probes for various research applications, particularly in sensing and bio-imaging.

Fluorescent sensors based on quinoline derivatives have been developed for the detection of a wide range of analytes, including metal ions and reactive oxygen species. nanobioletters.comnih.govnih.gov For example, quinoline-based fluorescent sensors have shown high selectivity and sensitivity for the detection of Fe³⁺ and Zn²⁺ ions. nanobioletters.comnih.gov The 8-allyloxy group in this compound can be a starting point for further functionalization to create probes with specificity for different analytes. The quinoline nitrogen and the oxygen of the allyloxy group can act as a chelating unit for metal ions.

Bio-imaging probes are another important application of quinoline derivatives. Their favorable photophysical properties, including high quantum yields and good photostability, make them suitable for imaging biological processes in living cells and organisms. nih.gov Quinoline derivative-functionalized carbon dots have been developed as nanosensors for intracellular imaging of Zn²⁺. rsc.org The development of probes based on this compound could enable the visualization of specific cellular components or the tracking of biological events.

The design of these probes often involves modifying the quinoline scaffold with specific recognition units to achieve selectivity for the target analyte. The allyloxy group at the 8-position of this compound offers a versatile handle for introducing such functionalities.

| Application | Description | Examples of Quinoline-Based Probes |

| Fluorescent Sensing | Detection of specific analytes through changes in fluorescence. | Sensors for metal ions like Fe³⁺ and Zn²⁺. nanobioletters.comnih.gov |

| Bio-imaging | Visualization of biological structures and processes in living systems. | Intracellular imaging of Zn²⁺ using functionalized carbon dots. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.